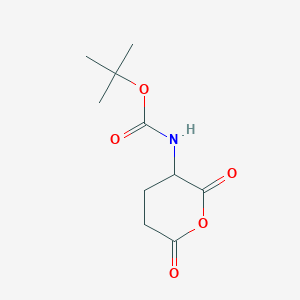

tert-butyl N-(2,6-dioxooxan-3-yl)carbamate

Description

tert-Butyl N-(2,6-dioxooxan-3-yl)carbamate, systematically known as (S)-3-N-Boc-amino-dihydro-pyran-2,6-dione or N-Boc-L-glutamic acid anhydride (B1165640), is a cyclic anhydride of the amino acid glutamic acid wherein the amino group is protected by a tert-butyloxycarbonyl (Boc) group. chemicalbook.com Its structure features a six-membered dioxooxane ring (a glutaric anhydride core) and a chiral center at the C3 position bearing the N-Boc moiety. This combination makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of peptides and other complex nitrogen-containing molecules. chemicalbook.com

Table 1: Chemical Properties of (S)-tert-butyl N-(2,6-dioxooxan-3-yl)carbamate

| Property | Value |

|---|---|

| IUPAC Name | (S)-tert-butyl (2,6-dioxooxan-3-yl)carbamate |

| Synonyms | N-Boc-L-glutamic acid anhydride, (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione |

| CAS Number | 2420-13-5 |

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Solid |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC(=O)OC(=O)C1 |

In multi-step organic synthesis, the protection of functional groups is a fundamental strategy to prevent unwanted side reactions. libretexts.org Amino groups are particularly nucleophilic and basic, necessitating protection during various transformations. youtube.com Carbamates are one of the most widely used classes of protecting groups for amines due to their ability to moderate the amine's reactivity. jk-sci.com

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry. total-synthesis.com Introduced via reagents like di-tert-butyl dicarbonate (B1257347) (Boc anhydride), it converts a highly nucleophilic amine into a significantly less reactive carbamate (B1207046). youtube.comhighfine.com This transformation is crucial in areas like peptide synthesis, where controlled amide bond formation is required. nih.gov The Boc group's utility is enhanced by its orthogonality to other common protecting groups; it is stable under basic, nucleophilic, and reductive conditions but can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), which leaves other protecting groups like the base-labile Fluorenylmethoxycarbonyl (Fmoc) or the hydrogenolysis-labile Carboxybenzyl (Cbz) intact. total-synthesis.comwikipedia.org

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Structure | Common Reagents for Introduction | Cleavage Conditions |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) |  |

Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl) wikipedia.org |

| Cbz (Carboxybenzyl) |  |

Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) |

| Fmoc (9-Fluorenylmethoxycarbonyl) |  |

Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

The term "dioxooxane" in the subject compound's name refers to a six-membered ring containing one oxygen and two ketone functionalities, which defines it as a cyclic anhydride, specifically a derivative of glutaric anhydride. nih.govreactory.app Cyclic anhydrides are highly valuable and reactive scaffolds in organic synthesis. youtube.com Their electrophilic carbonyl carbons are susceptible to attack by a wide range of nucleophiles, leading to regioselective ring-opening. youtube.com

This reactivity is the foundation of their utility. For example, the reaction of cyclic anhydrides with alcohols or amines provides a direct route to mono-esters or mono-amides of dicarboxylic acids. When a prochiral or meso-anhydride is used, this ring-opening can be rendered enantioselective through the use of chiral catalysts or reagents, a process known as desymmetrization. semanticscholar.orgacs.org This strategy provides efficient access to complex chiral molecules from simple, achiral starting materials. Furthermore, cyclic anhydrides serve as key components in multicomponent reactions, such as the Castagnoli-Cushman reaction, to construct heterocyclic systems like polysubstituted lactams. researchgate.net

The development of the Boc protecting group in the late 1950s was a pivotal moment in synthetic chemistry, particularly for the field of peptide synthesis. It provided an acid-labile protecting group that was complementary to the existing Cbz group, which is removed by hydrogenolysis. This orthogonality was essential for advancing the complexity of synthetic peptides.

The application of Boc protection to cyclic systems evolved rapidly. Its use in solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, became standard for the temporary protection of α-amino groups during chain elongation. total-synthesis.com A significant development was the creation of urethane-protected N-carboxyanhydrides (UNCAs), including Boc-protected variants. nih.govacs.org These compounds are stable, crystalline, and pre-activated amino acid derivatives that react cleanly in coupling reactions, releasing only carbon dioxide as a byproduct. nih.govpmcisochem.fr

The synthesis of molecules like this compound represents the convergence of these historical threads: the use of the Boc group to protect a chiral amino acid (glutamic acid) and the subsequent cyclization to form a reactive anhydride. This creates a building block that is both protected for controlled reactivity and activated for subsequent transformations, such as enantioselective ring-opening or polymerization. semanticscholar.org The creation of such Boc-protected cyclic intermediates has been instrumental in the synthesis of conformationally constrained peptides and peptidomimetics. nih.gov

The chemistry of dioxooxanes, or substituted glutaric anhydrides, is rich with both opportunities and challenges. A dominant research paradigm is the catalytic asymmetric desymmetrization of meso-3-substituted glutaric anhydrides. semanticscholar.orgsemanticscholar.org This powerful strategy employs chiral catalysts to facilitate the enantioselective ring-opening of the symmetric anhydride with a nucleophile, generating chiral products with high enantiomeric excess. semanticscholar.org This approach has been successfully used to synthesize valuable γ-carboxy-β-amino acids. semanticscholar.org Another key application is in stereocontrolled annulation reactions, where these anhydrides react with components like 1,3-azadienes to build complex heterocyclic scaffolds such as functionalized piperidines. cwu.edu

Despite these advances, significant challenges remain. A primary difficulty is the hydrolytic instability of the anhydride ring, which necessitates strictly anhydrous conditions to prevent premature ring-opening by water. youtube.comresearchgate.net The synthesis of the substituted cyclic anhydrides themselves can also be problematic, often requiring dehydrating agents and sometimes resulting in modest yields. acs.orgnih.gov When dealing with N-protected amino anhydrides, there is an inherent risk of racemization at the α-carbon under certain reaction conditions. Furthermore, achieving high levels of regio- and stereocontrol during ring-opening reactions remains a central challenge that often requires extensive screening of catalysts, nucleophiles, and reaction conditions to optimize. acs.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO5 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

tert-butyl N-(2,6-dioxooxan-3-yl)carbamate |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-6-4-5-7(12)15-8(6)13/h6H,4-5H2,1-3H3,(H,11,14) |

InChI Key |

XPWLCDJCIMBIBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)OC1=O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization in Research on the Compound

Single-Crystal X-ray Diffraction Analysis of tert-butyl N-(2,6-dioxooxan-3-yl)carbamate

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the compound's conformation, stereochemistry, and the interactions that govern its crystal lattice. However, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

A crystal structure would confirm the absolute stereochemistry of the chiral center at the C3 position of the oxane ring, for instance, distinguishing between the (R) and (S) enantiomers. Furthermore, it would reveal the preferred conformation of the six-membered oxane ring (e.g., chair, boat, or twist-boat) and the orientation of the bulky tert-butylcarbamate (B1260302) substituent. The analysis would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's exact three-dimensional shape.

Table 1: Hypothetical Crystallographic Data Summary This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are for illustrative purposes only.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | Integer value |

| Calculated Density | g/cm³ |

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by non-covalent intermolecular forces. For this compound, hydrogen bonding would be expected between the carbamate (B1207046) N-H group (donor) and the carbonyl oxygens (acceptors) of neighboring molecules. Analysis of the crystal structure would identify these hydrogen bonds and other weaker interactions (like van der Waals forces), explaining the stability of the crystal lattice.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties. A comprehensive search of patent and research literature reveals no studies on the potential polymorphic forms of this compound. Such a study would involve crystallizing the compound under various conditions and analyzing the resulting solids to identify different packing arrangements.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. While commercial suppliers confirm the identity of this compound, detailed 1D and 2D NMR experimental data are not available in published literature.

A full structural assignment in solution would be achieved using a suite of NMR experiments.

¹H NMR: Would show the chemical shifts, integration, and splitting patterns for all protons.

¹³C NMR: Would identify the chemical shifts of all unique carbon atoms.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) spin-spin coupling networks, confirming which protons are on adjacent carbons, such as those within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons like the carbonyls and the tert-butyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing insight into the molecule's solution-state conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (Hypothetical) This table presents a plausible set of NMR assignments based on the known structure. Actual experimental values are not available.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| C=O (Carbamate) | ~155 | - | - |

| C=O (C2, C6) | ~170 | - | - |

| C(CH₃)₃ | ~80 | - | - |

| C(CH₃)₃ | ~28 | ~1.45 | singlet |

| C3 | ~50 | ~4.5 | multiplet |

| C4 | ~30 | ~2.2 | multiplet |

| C5 | ~35 | ~2.5 | multiplet |

The conformation of the oxane ring and the rotation around the N-C bond of the carbamate might be dynamic in solution. Variable Temperature (VT) NMR studies could provide information on these dynamic processes. By recording spectra at different temperatures, one could observe changes in chemical shifts or the coalescence of signals, allowing for the calculation of energy barriers for conformational exchange. However, no such VT-NMR studies for this specific compound have been reported.

Mass Spectrometry for Molecular Structure and Reaction Monitoring

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound (molecular formula C₁₀H₁₅NO₅), the expected exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental formula.

Table 1: Theoretical Mass Calculation for HRMS

| Atom | Count | Atomic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 15 | 1.008 | 15.12 |

| Nitrogen | 1 | 14.007 | 14.007 |

| Oxygen | 5 | 15.999 | 79.995 |

| Total | | | 229.232 |

Note: The exact masses of isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) would be used for precise HRMS calculations.

An experimentally determined mass that closely matches the theoretical value would provide strong evidence for the successful synthesis of the target compound.

In addition to molecular weight determination, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present.

The tert-butoxycarbonyl (Boc) group is known to be thermally labile and fragments in predictable ways. Common fragmentation pathways for Boc-protected amines include:

Loss of isobutylene: A neutral loss of 56 Da (C₄H₈) via a McLafferty-type rearrangement.

Loss of the entire Boc group: Cleavage to lose the C₅H₉O₂ radical (101 Da).

Loss of tert-butyl cation: Formation of a prominent peak at m/z 57, corresponding to the (CH₃)₃C⁺ ion.

Loss of CO₂: A loss of 44 Da following the initial fragmentation of the Boc group.

The glutaric anhydride (B1165640) ring can also undergo characteristic fragmentation, such as successive losses of carbon monoxide (CO) and other small molecules. By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence and arrangement of both the Boc protecting group and the cyclic anhydride.

Table 2: Predicted Mass Spectrometry Fragmentation

| Precursor Ion (M+H)⁺ | Predicted Fragment Ion | Neutral Loss | m/z of Fragment |

|---|---|---|---|

| 230.1 | [M+H - C₄H₈]⁺ | 56.1 | 174.0 |

| 230.1 | [M+H - C₅H₉O₂]⁺ | 101.1 | 129.0 |

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine hydrogen of the carbamate.

C-H Stretches: Peaks just below 3000 cm⁻¹ from the aliphatic C-H bonds.

Anhydride C=O Stretches: Cyclic anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching. For a six-membered ring anhydride, these would be expected around 1820 cm⁻¹ and 1760 cm⁻¹.

Carbamate C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹.

C-O Stretches: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the anhydride and carbamate.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While C=O stretches are also visible in Raman spectra, non-polar bonds often give stronger signals. Therefore, C-C and C-H vibrations might be more prominent. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational modes and confirms the presence of all key functional groups.

Table 3: Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3300-3500 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Anhydride) | Asymmetric Stretch | ~1820 |

| C=O (Anhydride) | Symmetric Stretch | ~1760 |

| C=O (Carbamate) | Stretch | 1700-1720 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

When this compound is synthesized in an enantiomerically pure form (e.g., from L- or D-glutamic acid), chiroptical techniques such as circular dichroism (CD) spectroscopy can be used to determine its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The sign and intensity of the Cotton effects (the peaks in a CD spectrum) can be correlated with the absolute configuration (R or S) of the chiral center at the 3-position of the oxane ring. By comparing the experimental CD spectrum to that of known compounds with similar chromophores and stereochemistry, or through theoretical calculations, the absolute configuration of the synthesized molecule can be confidently assigned. This is a critical step in the characterization of chiral molecules, particularly those intended for biological applications where stereochemistry is often crucial for activity.

Reactivity, Reaction Mechanisms, and Chemical Transformation Studies of Tert Butyl N 2,6 Dioxooxan 3 Yl Carbamate

Ring-Opening Reactions of the 2,6-Dioxooxane System

The 2,6-dioxooxane ring, a derivative of glutaric anhydride (B1165640), is susceptible to ring-opening reactions initiated by nucleophilic attack on one of its two electrophilic carbonyl carbons. The presence of the Boc-protected amino group at the C3 position renders the two carbonyl groups diastereotopic, introducing an element of selectivity in these reactions.

The reaction of 3-substituted glutaric anhydrides, such as tert-butyl N-(2,6-dioxooxan-3-yl)carbamate, with various nucleophiles leads to the formation of glutaric acid half-esters or amides. This process, known as desymmetrization, is a powerful tool for generating chiral building blocks from prochiral starting materials. semanticscholar.orgresearchgate.netrsc.org The nucleophile preferentially attacks one of the two carbonyl groups, resulting in a ring-opened product that can be further derivatized.

For instance, the reaction with chiral secondary alcohols, such as 1-(1'-naphthyl)ethanol, can proceed with a high degree of prochiral recognition, yielding glutaric acid half-esters. semanticscholar.org The resulting carboxylic acid can then be esterified, for example with diazomethane, to produce the corresponding diesters. semanticscholar.org The degree of diastereoselectivity in the initial ring-opening is influenced by the steric bulk of the substituent at the 3-position. semanticscholar.org

The table below summarizes the outcomes of nucleophilic attack on 3-substituted glutaric anhydride systems.

| Nucleophile | Reaction Product | Key Findings | Reference |

|---|---|---|---|

| Chiral Alcohols (e.g., 1-(1'-naphthyl)ethanol) | Glutaric acid half-esters | High degree of prochiral recognition; diastereoselectivity is inversely related to the steric bulk of the C3 substituent. | semanticscholar.org |

| Amines | Glutaric acid half-amides | Provides access to chiral monoamides, which are valuable synthetic intermediates. | researchgate.net |

| Evans' Oxazolidinones (as chiral auxiliaries) | Diastereoisomeric half-acids | An efficient method for desymmetrization, leading to homochiral glutaric acid derivatives after separation. | rsc.org |

| Carbon Nucleophiles (e.g., β-ketoester anions) | Adducts leading to heterocyclic systems (e.g., Tetronic Acids) | Regioselective attack at the C-2 site of related O-protected hydroxysuccinic anhydrides has been demonstrated. | datapdf.com |

Chemoselectivity in the ring-opening of this compound refers to the preferential attack at one of the two non-equivalent carbonyl carbons (C2 or C6). This selectivity is primarily dictated by steric and electronic factors related to the C3 substituent and the nature of the incoming nucleophile and catalyst.

Enzyme-catalyzed desymmetrization offers a highly chemoselective pathway. Lipases, for example, can catalyze the alcoholysis of 3-arylglutaric anhydrides to afford optically active 3-arylglutaric acid monoesters with high stereoselectivity and in quantitative yields. researchgate.net Studies with lipase (B570770) B from Candida antarctica (CAL-B) on prochiral 3-alkylglutaric acid diesters have shown that the nature of the ester group can significantly influence stereoselectivity, suggesting specific interactions within the enzyme's active site. nih.gov

In non-enzymatic reactions, the use of chiral auxiliaries or catalysts can control the ring scission pathway. The reaction of 3-substituted glutaric anhydrides with anions of Evans' oxazolidinones results in diastereoisomeric mixtures of half-acids, where the ratio of diastereomers depends on the substituents on the anhydride ring. rsc.org The ability to control which carbonyl group is attacked is crucial for the synthesis of specific stereoisomers of pharmacologically active compounds.

Reactivity at the Chiral Center and Adjacent Positions of the Oxane Ring

The C3 carbon of the oxane ring in this compound is a stereogenic center. Reactions involving this center or the adjacent α-carbons (C2 and C4) are of significant interest for stereocontrolled synthesis.

The stereochemistry at C3 plays a crucial role in directing the outcome of nucleophilic ring-opening reactions, as discussed in section 4.1. The substituent at this prochiral center dictates the facial selectivity of the nucleophilic attack, leading to the formation of specific diastereomers. semanticscholar.org This principle is the basis for the asymmetric desymmetrization of 3-substituted glutaric anhydrides.

Reactivity at the adjacent C2 and C4 positions is governed by the acidity of the α-protons. Although less acidic than the α-protons of a simple ketone, these protons can be removed by a suitable base to form an enolate. This enolate intermediate can then react with electrophiles, allowing for the introduction of new functional groups at these positions. However, such reactions must be performed with care to avoid side reactions, such as ring-opening of the anhydride or epimerization at the C3 chiral center. The stereochemical outcome of such reactions would be influenced by the existing stereocenter at C3, potentially allowing for diastereoselective functionalization of the oxane ring. While specific studies on the enolization of this compound are not prevalent, the principles are analogous to those seen in other cyclic anhydride and dicarbonyl systems. rsc.org

Enolate Chemistry and Alkylation Strategies

The presence of a proton at the C-3 position, alpha to one of the carbonyl groups of the oxanone ring, imparts significant reactivity to this compound. This proton is rendered acidic by the adjacent carbonyl and can be abstracted by a suitable base to form a nucleophilic enolate intermediate. The formation of this enolate is a critical step that opens pathways for various carbon-carbon bond-forming reactions, most notably alkylation.

The choice of base and reaction conditions is crucial for efficient enolate formation and subsequent alkylation. Hindered bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are often employed to ensure rapid and complete deprotonation while minimizing side reactions like nucleophilic attack on the carbonyl groups. The use of a hindered alkoxide base in an inert solvent is a preferred method for the N-alkylation of Nα-Boc-protected amino acids, a reaction that proceeds rapidly at low temperatures to give high yields. google.com Similar principles apply to the C-alkylation of the oxanone ring system.

Alkylation strategies involve trapping the generated enolate with a variety of electrophiles. Common electrophiles include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), which introduce simple alkyl or benzyl groups at the alpha-carbon. The reaction of N-Boc-protected-5-substituted δ-lactam enolates with various electrophiles proceeds in high yields. nih.gov This suggests that the enolate of this compound would readily react with such electrophiles.

| Base/Solvent System | Electrophile (E+) | Product Structure | Typical Yield (%) |

| LDA / THF, -78 °C | CH₃I | tert-butyl N-(3-methyl-2,6-dioxooxan-3-yl)carbamate | High |

| NaHMDS / THF, -78 °C | PhCH₂Br | tert-butyl N-(3-benzyl-2,6-dioxooxan-3-yl)carbamate | High |

| KOtBu / THF | CH₃I | N-methylated amino acid derivative | ~48% (overall) google.com |

| Na enolate / THF | Various electrophiles | α,δ-disubstituted δ-amino acids | High nih.gov |

This table presents plausible outcomes for alkylation strategies based on reactions of similar N-Boc protected cyclic compounds. google.comnih.gov

Cycloaddition Reactions and Dimerization Processes of Related Oxanones

The oxanone ring system, particularly when containing unsaturation, can participate in cycloaddition reactions. While the parent compound is saturated, related unsaturated oxanones (pyranones) are known to undergo such transformations. These reactions are valuable for constructing complex polycyclic systems. mdpi.com

Investigating [4+2] Cycloaddition Pathways

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. chemistrytalk.orglibretexts.org Unsaturated derivatives of this compound could potentially act as dienes. For instance, a related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, which bears an electron-donating carbamate (B1207046) group, has been studied for its reactivity in Diels-Alder reactions. mdpi.com

The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. Typically, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile. libretexts.org The N-Boc group is electron-donating, which would enhance the reactivity of an unsaturated oxanone derivative as a diene. The concerted mechanism of the Diels-Alder reaction ensures a high degree of stereospecificity, preserving the stereochemistry of the dienophile and the diene in the product. libretexts.orgyoutube.com

| Diene System (Oxanone Derivative) | Dienophile | Reaction Type | Expected Product |

| 5-(BocNH)-2(H)-pyran-2-one | Methyl acrylate | Normal electron demand Diels-Alder | Bridged bicyclic lactone mdpi.com |

| 5-(BocNH)-2(H)-pyran-2-one | Butyl vinyl ether | Inverse electron demand Diels-Alder | Bridged bicyclic lactone mdpi.com |

| 1,3-Butadiene | Maleic anhydride | Normal electron demand Diels-Alder | Cyclohexene derivative libretexts.org |

This table illustrates potential [4+2] cycloaddition pathways for related oxanone systems. mdpi.comlibretexts.org

Elucidating Dimerization Mechanisms and Suppressing Byproduct Formation

During synthetic transformations, particularly those involving heat or catalysts, the dimerization of reactive intermediates can be a significant side reaction. For unsaturated oxanones, such as 5-(BocNH)-2(H)pyran-2-one, dimerization via a [4+2] cycloaddition pathway has been observed as a competing process, especially when the intended cycloaddition reaction is slow. mdpi.com In this scenario, one molecule of the pyranone acts as the diene and another as the dienophile.

For the saturated this compound, dimerization is more likely to occur under basic conditions that promote enolate formation. The enolate of one molecule can act as a nucleophile, attacking a carbonyl group of a second molecule in an aldol-type reaction. This can lead to the formation of various dimeric structures. Similar dimerization processes have been observed for conjugated 1-indanones under basic conditions, leading to spirodimers. researchgate.net

Strategies to suppress byproduct formation include:

Controlling Temperature: Lowering the reaction temperature can disfavor the activation energy barrier for dimerization.

Managing Concentration: Using dilute conditions can reduce the frequency of intermolecular collisions that lead to dimerization.

Optimizing Reaction Time: A slow rate of reaction between a pyranone and vinyl acetate (B1210297) was shown to allow the normally slow dimerization to become a major competing reaction. mdpi.com Minimizing reaction time can prevent the accumulation of dimeric byproducts.

Choice of Reagents: Selecting a highly reactive dienophile can accelerate the desired cycloaddition, outcompeting the slower dimerization pathway. mdpi.com

Mechanistic Investigations and Kinetic Analysis of Key Reactions

Understanding the reaction mechanisms and kinetics is fundamental to optimizing reaction conditions and maximizing product yields. For a molecule like this compound, key reactions for kinetic study include the hydrolysis of the anhydride ring and its participation in cycloaddition reactions.

Determination of Rate Laws and Activation Parameters

The hydrolysis of the anhydride moiety to the corresponding dicarboxylic acid is a primary reaction pathway, especially in the presence of water. Kinetic studies on the hydrolysis of other cyclic anhydrides, such as phthalic anhydride, have shown that the reaction can be accelerated by various bases. nih.gov The rate of hydrolysis of isobutyric anhydride has also been studied, revealing autocatalytic features. researchgate.net

A kinetic study of the hydrolysis of this compound would likely involve monitoring the disappearance of the starting material or the appearance of the diacid product over time, for example by using spectroscopy. researchgate.net The rate law for the reaction can be expressed as:

Rate = k[Anhydride]ᵃ[H₂O]ᵇ[Catalyst]ᶜ

where k is the rate constant and a, b, and c are the reaction orders with respect to the anhydride, water, and any catalyst, respectively. By varying the concentrations of the reactants and catalyst and measuring the initial rates, the reaction orders and the rate constant can be determined.

Activation parameters, such as the activation energy (Ea), can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. Thermodynamic and kinetic constants have been determined for Diels-Alder reactions, showing that as temperature increases, kinetic constants increase while the equilibrium constant decreases. mdpi.com

| Reaction Studied | Method of Analysis | Key Kinetic Parameters Determined | Reference |

| Hydrolysis of Phthalic Anhydride | Spectrophotometry | Rate constants, Brønsted plot (β = 0.46) | nih.gov |

| Hydrolysis of Isobutyric Anhydride | Calorimetry | Reaction model considering kinetics and solubility, autocatalysis effects | researchgate.net |

| Diels-Alder Reaction (FAL–NHM) | UV-Vis Spectroscopy, ¹H NMR | Kinetic constants (k_f, k_r), Equilibrium constant (K_eq), Activation Energy (Ea) | mdpi.com |

| Esterification of Acetic Anhydride | Gas Chromatography, Titration | Reaction rate constant, Activation energy | dntb.gov.ua |

This table summarizes kinetic parameters determined for reactions involving anhydrides and cycloadditions, providing a framework for potential studies on the title compound. nih.govresearchgate.netmdpi.comdntb.gov.ua

Research on this compound Remains Limited

Comprehensive searches for research detailing the chemical reactivity, reaction mechanisms, and particularly the postulated transition state structures and reaction energy profiles of This compound have yielded no specific scientific literature or data. This suggests that the compound is either novel, not widely studied, or may be referred to by a different nomenclature in existing chemical literature.

Consequently, a detailed analysis of its reaction mechanisms, including the transition state geometries and the energetic pathways of its chemical transformations, cannot be provided at this time. Theoretical and computational chemistry studies, which are essential for elucidating such intricate details of a compound's reactivity, appear to be unavailable in the public domain for this specific molecule.

Further research, including synthesis, characterization, and computational modeling, would be required to establish the reactivity patterns and to postulate the transition state structures and reaction energy profiles associated with the chemical transformations of This compound .

Stereochemical Aspects in the Chemistry of Tert Butyl N 2,6 Dioxooxan 3 Yl Carbamate

Enantiomeric Purity and Control in Synthesis

The absolute configuration at the C3 position of the heterocyclic ring is paramount, making enantiomeric purity a primary goal in any synthetic strategy. The development of methods to produce single-enantiomer products is driven by the distinct biological activities often exhibited by different stereoisomers. nih.gov

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of tert-butyl N-(2,6-dioxooxan-3-yl)carbamate and its analogs requires precise analytical techniques. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and effective method. sigmaaldrich.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Direct separation of enantiomers is achieved using columns packed with a chiral stationary phase. For N-Boc protected amino acids and related structures, several types of CSPs have proven effective.

Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (CHIROBIOTIC T) and Ristocetin A (CHIROBIOTIC R) are highly effective for resolving N-Boc protected amino acids in both reversed-phase and polar organic modes. sigmaaldrich.com The primary interaction site is believed to be between the analyte's carboxylate group (or in this case, the imide/anhydride (B1165640) carbonyls) and the chiral amino groups on the CSP. sigmaaldrich.com

Polysaccharide-based CSPs: Amylose and cellulose-derived CSPs are widely used for the enantioseparation of a broad range of chiral compounds. researchgate.net

Cyclodextrin-based CSPs: Derivatized β-cyclodextrin bonded phases can also resolve N-Boc amino acids, typically in reversed-phase mode. researchgate.net Resolution is influenced by mobile phase composition, with acetonitrile (B52724) concentration playing a key role. researchgate.net

Derivatization Followed by Chromatography: An alternative to direct chiral HPLC involves derivatizing the chiral amine (after hydrolysis of the carbamate (B1207046) and anhydride) with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. A widely used method is derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which allows for the determination of enantiomeric excess (ee) with high sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and specificity, chiral HPLC can be directly coupled with tandem mass spectrometry (HPLC-ESI-MS/MS). This technique is particularly useful for analyzing complex mixtures and can quantify enantiomeric impurities at very low levels. nih.gov

| Analytical Method | Chiral Selector / Phase | Mobile Phase Mode | Applicability | Reference |

|---|---|---|---|---|

| Chiral HPLC | Teicoplanin (CHIROBIOTIC T) | Reversed-Phase | Direct resolution of N-Boc amino acids. | sigmaaldrich.com |

| Chiral HPLC | Ristocetin A (CHIROBIOTIC R) | Reversed-Phase / Polar Organic | Broad applicability for N-Boc amino acids. | sigmaaldrich.com |

| Chiral HPLC | Hydroxypropyl-β-cyclodextrin | Reversed-Phase | Separation of N-t-Boc amino acids. | researchgate.net |

| Derivatization-HPLC | Marfey's Reagent (FDAA) | Reversed-Phase (achiral column) | Forms diastereomers for separation. | researchgate.net |

| Chiral HPLC-MS/MS | Various CSPs | Reversed-Phase | High-sensitivity quantification of enantiomeric impurities. | nih.gov |

Strategies for Enantiomeric Enrichment

Producing enantiomerically pure material can be achieved either by separating a racemic mixture (resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).

Enzymatic Kinetic Resolution: This strategy utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.

Lipases and Proteases: Enzymes such as lipases and proteases (e.g., papain, α-chymotrypsin) are widely used for the kinetic resolution of racemic amino acids and their derivatives, often through the stereoselective hydrolysis of corresponding esters or amides. nih.govresearchgate.net

Enzymatic Desymmetrization: A powerful related strategy involves the desymmetrization of prochiral molecules like 3-substituted glutaric anhydrides. Enzymes can selectively catalyze the ring opening of the anhydride with an alcohol, leading to a chiral, non-racemic monoester. This approach is highly relevant to the synthesis of the target oxane structure. researchgate.net

Asymmetric Synthesis: This approach aims to create the chiral center with a specific configuration from the outset.

Biocatalysis: Modern biocatalytic methods offer highly efficient routes to enantiopure compounds. For the analogous piperidine (B6355638) system, ω-transaminases have been used to convert a prochiral ketone (N-Boc-3-piperidone) into the corresponding (R)- or (S)-amine with excellent enantiomeric excess (>98% ee). unipi.it Furthermore, dissection of the biosynthetic pathway for the pigment indigoidine (B1217730) revealed an enzyme capable of converting L-glutamine into enantiomerically pure (S)-3-aminopiperidine-2,6-dione. nih.govresearchgate.net

Enzyme Cascades: Multi-enzyme cascades can be designed for one-pot syntheses that prevent the racemization of labile intermediates and produce products with high enantiopurity. rsc.org

Diastereoselectivity in Multi-Step Transformations

When a molecule like this compound already possesses a stereocenter, this center can influence the stereochemical outcome of subsequent reactions that introduce new stereocenters. This phenomenon, known as diastereoselectivity, is a cornerstone of stereocontrolled synthesis.

Research on vinyl-substituted glutarimides has shown that the existing chiral center at C3 can direct late-stage functionalization with high levels of stereocontrol. In one study, enantiopure vinyl glutarimides were subjected to rhodium-catalyzed enantioselective cyclopropanation. nih.gov The reaction proceeded with high levels of stereoretention, enabling the preparation of a full set of stereoisomeric glutarimide (B196013) analogs with complete control over all chiral centers. This demonstrates that the glutarimide core can serve as a chiral template to guide the formation of new, distal stereocenters. nih.gov Such principles are directly applicable to the oxane analog, where reactions on a substituent could be directed by the C3 stereocenter.

Chiral Recognition and Resolution Studies

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral substance. This is the fundamental principle behind chiral separations and the stereospecificity of biological activity.

The most profound example of chiral recognition for this class of compounds is the interaction of thalidomide (B1683933) enantiomers with their primary biological target, the protein cereblon (CRBN). nih.gov

Binding Affinity: Biochemical studies have established that the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity to CRBN compared to the (R)-enantiomer. nih.gov

Structural Basis: X-ray crystal structures of each enantiomer bound to the thalidomide-binding domain of CRBN reveal the atomic basis for this preference. Both enantiomers bind in the same "tri-Trp pocket," but the (S)-enantiomer does so with a more relaxed and stable puckered conformation of its glutarimide ring. The glutarimide ring of the (R)-enantiomer is forced to adopt a more strained, twisted conformation to avoid steric clashes, resulting in a less stable complex. nih.gov

This detailed molecular understanding of how a protein can distinguish between two enantiomers based on subtle conformational differences in the heterocyclic ring underscores the importance of stereochemistry for biological function.

Applications As a Versatile Building Block and Synthetic Intermediate in Academic Research

Precursor for Chiral Amino Acid Derivatives and Peptidomimetics

The chemical nature of tert-butyl N-(2,6-dioxooxan-3-yl)carbamate, as a cyclic anhydride (B1165640) of a protected amino acid, makes it an excellent starting material for the synthesis of various chiral amino acid derivatives and peptidomimetics. The anhydride ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of new amide or ester bonds.

Non-canonical amino acids are crucial components in drug discovery and chemical biology. This compound can serve as a scaffold for the synthesis of modified glutamic acid derivatives. The anhydride can be opened by a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to introduce diverse side chains at the γ-position, leading to the formation of novel, non-canonical amino acids with retained stereochemistry at the α-carbon. While specific examples detailing the use of this exact anhydride are not prevalent in readily available literature, the principle is well-established with similar N-protected pyroglutamates, which undergo chemoselective ring-opening to produce a variety of glutamic acid derivatives. researchgate.netdoi.org

Conformationally restricted peptidomimetics are designed to mimic the bioactive conformation of peptides, often leading to enhanced potency and metabolic stability. The rigid oxane-2,6-dione ring of this compound can be incorporated into peptide chains to induce specific secondary structures. Furthermore, ring-opening reactions of the anhydride with amino acid esters or peptide fragments can be employed to create novel peptidomimetic structures with constrained geometries. The Boc (tert-butoxycarbonyl) protecting group is a standard feature in peptide synthesis, allowing for orthogonal protection strategies and stepwise elongation of peptide chains. peptide.compeptide.comnih.gov

Key Intermediate in the Total Synthesis of Natural Product Scaffolds

The synthesis of complex natural products often relies on the use of chiral pool starting materials that provide a stereochemically defined framework. This compound, derived from the naturally occurring amino acid L-glutamic acid, is an attractive starting point for the enantioselective synthesis of various natural product scaffolds.

Jaspine B is a natural product with significant cytotoxic and immunomodulatory activities. Synthetic approaches to Jaspine B and its analogs often involve the construction of a highly substituted tetrahydrofuran (B95107) or pyrrolidine (B122466) core. nih.govrsc.orgnih.gov While a direct synthesis of Jaspine B from this compound has not been explicitly reported in the reviewed literature, the compound's structure presents a plausible starting point. The anhydride could be opened, and the resulting glutamic acid derivative could be elaborated through a series of stereocontrolled reactions to construct the core structure of Jaspine B analogs.

(-)-Muricatacin is another bioactive natural product characterized by a γ-lactone moiety. nih.gov The oxane-2,6-dione structure of this compound is essentially a protected and activated form of a γ-lactone precursor. Through selective reduction and modification of the carbonyl groups, it is conceivable to transform this starting material into the core structure of muricatacin (B138324) and its derivatives. The synthesis of bioactive lactones is an active area of research, and the use of chiral anhydrides as precursors is a recognized synthetic strategy. mdpi.com

Building Block for Novel Heterocyclic Systems

Beyond its use in amino acid and natural product synthesis, this compound serves as a versatile building block for the construction of other novel heterocyclic systems. The reactivity of the anhydride allows for cycloaddition and condensation reactions to form various ring structures. For instance, it has been reported as a reactant in the synthesis of amino acid-derived mercaptoimidazoles and imidazoles. chemicalbook.com This demonstrates its utility in generating heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Contribution to the Development of New Organic Reactions and Methodologies

The structural attributes of This compound make it a valuable tool for chemists seeking to develop new synthetic transformations. The presence of the cyclic anhydride offers a site for nucleophilic attack, while the Boc-protected amine provides a latent amino group that can be unveiled under specific conditions. This duality of functionality allows for the design of sequential reactions and the exploration of novel chemical reactivity.

Detailed research findings on the specific applications and reaction development involving this compound are still emerging in the broader scientific literature. However, the reactivity of analogous structures, such as N-protected amino acid anhydrides, provides a strong indication of its potential. These related compounds are known to participate in a variety of transformations, including:

Asymmetric Synthesis: The chiral center at the 3-position of the oxane ring, once resolved into its enantiomers like the commercially available (S)-tert-Butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate, can be used to introduce stereochemistry into target molecules. This is of particular importance in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required.

Ring-Opening Reactions: The anhydride moiety is susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. This ring-opening can be regioselective, leading to the formation of functionalized dicarboxylic acid derivatives with a protected amino group. The ability to control the outcome of these reactions is a key area of methodological development.

Decarboxylative Reactions: Under certain conditions, cyclic anhydrides can undergo decarboxylation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The development of catalytic systems that can promote such reactions with this compound could open up new avenues for the synthesis of complex nitrogen-containing heterocycles.

The exploration of the full synthetic potential of this compound is an active area of academic and industrial research. As new methodologies are developed, this versatile building block is poised to play an increasingly important role in the advancement of organic synthesis.

Interactive Data Table: Properties of Related Compounds

To provide context for the potential of this compound, the following table summarizes key information for a closely related stereoisomer.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (S)-tert-Butyl (2,6-dioxotetrahydro-2H-pyran-3-yl)carbamate | 2420-13-5 | C10H15NO5 | 229.23 |

Computational and Theoretical Studies of Tert Butyl N 2,6 Dioxooxan 3 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. Methods like Density Functional Theory (DFT) provide significant insights into the electronic landscape and reactivity of complex organic compounds.

Density Functional Theory (DFT) is a powerful tool for elucidating the geometries and electronic properties of molecules. biointerfaceresearch.com For a molecule like tert-butyl N-(2,6-dioxooxan-3-yl)carbamate, DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), would be employed to determine its ground-state optimized molecular structure. dergipark.org.tr Such calculations are crucial for predicting potential reaction pathways.

For instance, the reactivity of the glutaric anhydride (B1165640) ring towards nucleophiles is a key aspect that can be modeled. DFT can be used to map the potential energy surface for the ring-opening reaction, identifying transition states and calculating activation energies. Studies on the reactivity of similar cyclic anhydrides with various nucleophiles have demonstrated the utility of DFT in understanding these mechanisms. mdpi.com Similarly, the stability and reactivity of the Boc-protecting group, particularly its cleavage under acidic conditions, can be computationally modeled to predict reaction kinetics and mechanisms. researchgate.net A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate of its deprotection. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the carbamate (B1207046) nitrogen and the oxygen atoms of the anhydride group, which are electron-rich centers. The LUMO would be expected to be distributed over the electrophilic carbonyl carbons of the anhydride and carbamate moieties. DFT calculations on related structures provide estimates for these energy levels and help in predicting sites of electrophilic and nucleophilic attack. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions (positive potential), prone to nucleophilic attack, are colored blue. nih.gov For the title compound, the MEP would highlight the negative potential around the carbonyl oxygens and the positive potential near the carbonyl carbons and the amide proton, thereby identifying the most probable sites for intermolecular interactions. nih.gov

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO (Ionization Potential) | -5.912 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov |

| ELUMO (Electron Affinity) | -1.807 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.105 | Indicates chemical reactivity and stability; larger gap implies higher stability. nih.gov |

| Chemical Hardness (η) | 2.052 | Measures resistance to change in electron distribution; higher value indicates a "harder," less reactive molecule. nih.gov |

| Chemical Softness (S) | 0.243 | The reciprocal of hardness; higher value indicates a "softer," more reactive molecule. nih.gov |

Conformational Analysis and Prediction of Energetically Favored Structures

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Computational methods are invaluable for exploring the potential energy surface and identifying stable conformers.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are primary tools for exploring the conformational landscape of flexible molecules. nih.gov For this compound, these methods can predict the preferred orientations of the bulky tert-butyl group and the puckering of the six-membered oxane ring. The carbamate bond itself can exist in cis and trans configurations, and while peptides typically favor the trans form, cis configurations can be energetically stable in carbamates. chemrxiv.orgchemrxiv.org

MD simulations, by modeling the atomic motions over time, can reveal the dynamic interplay between different parts of the molecule and how it might behave in a solution environment. nih.gov Such simulations are used to study the stability of cyclic peptides and can be applied to understand the conformational dynamics of the cyclic anhydride portion of the title compound. nih.govrsc.org Studies on butyl carbamate have shown that even with multiple predicted low-energy conformations, only a few are experimentally observed, often stabilized by weak intramolecular interactions. nih.govresearchgate.net

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structures. dergipark.org.tr DFT calculations are widely used to compute vibrational frequencies (corresponding to FT-IR spectra) and NMR chemical shifts. biointerfaceresearch.comdergipark.org.tr

For this compound, theoretical vibrational analysis would predict characteristic frequencies for the C=O stretches of the anhydride and carbamate groups, N-H bending, and C-O stretching. A comparison of calculated and experimental IR spectra for a related Schiff base derivative of a tert-butyl carbamate showed good agreement. dergipark.org.tr

Similarly, ¹H and ¹³C NMR chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework or empirical models such as the CHARGE model. modgraph.co.uk The prediction of chemical shifts is highly sensitive to the molecular conformation. liverpool.ac.uk For the title compound, these calculations would help in assigning the signals in its experimental NMR spectra and could also provide evidence for the predominant conformation in solution. The accuracy of such predictions for ¹H shifts can reach a root-mean-square error of less than 0.1 ppm for a wide range of organic molecules. liverpool.ac.uk

| Atom/Group | Experimental 1H Shift | Calculated 1H Shift | Experimental 13C Shift | Calculated 13C Shift |

|---|---|---|---|---|

| -C(CH3)3 | 1.45 | 1.61 | 28.84 | 28.76 |

| -C(CH3)3 | - | - | 78.32 | 72.34 |

| -NH- | 5.05 | 4.78 | - | - |

| -C=O | - | - | 158.47 | 162.78 |

Modeling of Intermolecular Interactions and Crystal Lattice Properties

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and solid-state properties. Carbamates are known to form robust hydrogen bonds, which often dictate their supramolecular assembly. nih.gov

In the solid state, this compound would likely exhibit strong intermolecular hydrogen bonds of the N-H···O=C type. The amide proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the anhydride groups can act as acceptors. nih.gov Crystal structures of similar tert-butyl carbamates often reveal the formation of dimers or chains through these interactions. mdpi.com For example, tert-butyl carbamate itself forms simple R²₂(8) dimers. mdpi.com The analysis of molecular electrostatic potentials can be used to rank the potential hydrogen and halogen bond acceptor sites, aiding in the prediction of co-crystallization outcomes. nih.gov

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-H···O=C | 0.86 - 0.90 | 1.95 - 2.20 | 2.80 - 3.10 | 150 - 175 |

Virtual Screening and Design of New Derivatives Based on Computational Predictions

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which in this context is often the CRBN protein. nih.gov For a molecule like this compound, this process typically begins with using its glutarimide-like core as a foundational fragment or scaffold for building new potential modulators.

The process involves several key steps:

Target Preparation : A high-resolution 3D structure of the target protein, CRBN, is obtained, typically from a protein database like the PDB. This structure is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Generation : A virtual library of compounds is created. This can be done by modifying the starting scaffold of this compound with a diverse range of chemical groups (R-groups) at various positions to explore new chemical space and potential interactions.

Molecular Docking : The library of designed derivatives is then "docked" into the binding pocket of CRBN using specialized software. This process predicts the preferred orientation of each molecule when bound to the target and estimates its binding affinity, usually represented by a scoring function. nih.gov

Hit Prioritization and Analysis : The results from the docking simulation are ranked based on their predicted binding scores. Top-ranking compounds, or "hits," are selected for further analysis of their binding poses, examining key interactions (e.g., hydrogen bonds, hydrophobic contacts) with critical amino acid residues in the CRBN binding pocket.

Based on these computational predictions, new derivatives are designed to optimize interactions with the target protein. For instance, if a virtual screening campaign suggests that a specific region of the CRBN binding pocket is unoccupied, derivatives can be designed with chemical extensions that can form additional favorable interactions in that area. This iterative process of design, computational evaluation, and subsequent chemical synthesis allows for the rational development of novel compounds with potentially improved therapeutic properties. mdpi.com

The insights gained from these virtual screening and design efforts are crucial for expanding the utility of the glutarimide (B196013) scaffold beyond its initial applications, aiming to create next-generation molecular glues with novel substrate specificities and enhanced efficacy. researchgate.netrsc.org

Table 1: Illustrative Data from a Hypothetical Virtual Screening of Designed Derivatives

This table represents the type of data generated during a computational study where new derivatives based on the core scaffold are designed and evaluated for their predicted binding affinity to a target protein like CRBN.

| Derivative ID | Modification on Core Scaffold | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| DERIV-001 | R = 4-fluorobenzyl | -8.5 | Hydrogen bond with CYS391 |

| DERIV-002 | R = 2-pyridinylmethyl | -9.2 | Pi-cation interaction with TRP386 |

| DERIV-003 | R = cyclopropylmethyl | -7.8 | Hydrophobic interactions |

| DERIV-004 | R = 3-aminophenyl | -9.5 | Hydrogen bond with GLU383; Pi-stacking with TRP406 |

| DERIV-005 | R = 1-naphthyl | -10.1 | Extensive hydrophobic and pi-stacking interactions |

Future Research Directions and Unexplored Avenues in the Study of Tert Butyl N 2,6 Dioxooxan 3 Yl Carbamate

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to similar structures often rely on conventional methods that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways.

Key areas for exploration include:

Greener Reagents: Moving away from traditional methods that might use phosgene (B1210022) derivatives or harsh coupling agents. A potential route could involve the direct carboxylation of 3-aminoglutaric acid derivatives using less hazardous reagents.

Catalytic Approaches: Investigating novel organocatalytic or metal-catalyzed methods for the cyclization of N-Boc-glutamic acid derivatives. Such approaches could offer higher yields and selectivity under milder conditions.

A comparative analysis of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Reagents | Key Advantages | Research Focus |

| Conventional Dehydration | Acetic Anhydride (B1165640), Heat | Simple procedure, readily available starting materials. | Optimization of reaction time and temperature to minimize side products. |

| Mild Dehydrative Cyclization | Carbodiimides (e.g., DCC, EDC) | Milder conditions, suitable for sensitive substrates. | Developing water-soluble carbodiimides for easier workup and waste reduction. |

| Palladium-Catalyzed Carbonylation | CO, Pd Catalyst, Amino-acid precursor | High atom economy, potential for asymmetric synthesis. | Ligand screening and catalyst optimization for improved turnover number and enantioselectivity. |

| Biocatalytic Synthesis | Immobilized Enzymes | High selectivity, green solvent (water), mild conditions. | Screening for novel enzymes (e.g., ligases) capable of forming the anhydride ring. |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The inherent functionality of tert-butyl N-(2,6-dioxooxan-3-yl)carbamate—a cyclic anhydride and a protected amine—offers a rich landscape for exploring novel chemical transformations. The two carbonyl groups of the anhydride ring are susceptible to nucleophilic attack, and the carbamate (B1207046) moiety can be deprotected to reveal a primary amine.

Future studies should investigate:

Regioselective Ring-Opening: The reaction of the anhydride with unsymmetrical nucleophiles could potentially lead to two different regioisomeric products. A systematic study using various alcohols, amines, and thiols under different catalytic conditions (acidic, basic, metallic, enzymatic) would be crucial to map out the regioselectivity of the ring-opening reaction. fiveable.mereactory.app

Domino and Tandem Reactions: Following a nucleophilic ring-opening, the newly formed carboxylic acid and the latent amine (after deprotection) could be leveraged in subsequent intramolecular cyclizations to form novel heterocyclic systems, such as benzodiazepines or other privileged scaffolds.

Decarboxylative Reactions: Investigating catalytic decarboxylative cross-coupling reactions after ring-opening could provide access to a new range of functionalized molecules, transforming the carboxylic acid group into other valuable functionalities.

Integration with Advanced Flow Chemistry and Microreactor Technologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and potential for scalability. The synthesis and subsequent transformations of this compound are well-suited for this technology.

Key research avenues include:

Continuous Synthesis: Developing a fully continuous process for the synthesis of the target molecule. This could involve pumping a solution of the precursor, such as N-Boc-glutamic acid, through a heated reactor packed with a solid-supported dehydrating agent. acs.org

Telescoped Reactions: Integrating the synthesis and subsequent ring-opening reactions in a continuous, multi-step flow system. For example, the output from the synthesis reactor could be directly mixed with a stream of a nucleophile in a second reactor to generate derivatives without manual handling of intermediates. nih.gov

Safe Handling of Intermediates: The thermal deprotection of the Boc group can be performed cleanly and safely in a flow reactor at high temperatures, which is often difficult to control in batch synthesis. acs.org This would allow for the in-situ generation of the reactive 3-amino-2,6-dioxooxane for immediate use in subsequent reactions.

| Process | Batch Method Challenges | Flow Chemistry Advantages | Proposed Research |

| Anhydride Formation | High temperatures, potential for side reactions. | Precise temperature control, short residence times, improved safety. | Optimization of reactor design and solid-supported catalysts for continuous production. |

| Boc-Deprotection | Use of strong acids, difficult to control exotherms. | High-temperature thermal deprotection without acid, rapid heating/cooling. acs.org | Mapping the kinetics of thermal deprotection in flow to achieve selective deprotection. |

| Ring-Opening | Potential for poor mixing, controlling exotherms with reactive nucleophiles. | Superior mass and heat transfer, safe handling of highly reactive reagents. | Screening a library of nucleophiles in a high-throughput microreactor system. |

Design and Synthesis of New Functionalized Derivatives for Material Science Applications

The structure of this compound makes it an attractive monomer for the synthesis of novel functional polymers. The anhydride ring can undergo ring-opening polymerization (ROP), and the protected amine serves as a latent functional handle.

Future research in this area should focus on:

Ring-Opening Polymerization (ROP): Investigating the polymerization of this monomer using various organocatalysts or metal-based initiators to produce functional polyesters. acs.orgmdpi.com The resulting polymers would have a pendant Boc-protected amine on each repeating unit.

Post-Polymerization Modification: After polymerization, the Boc protecting groups along the polymer backbone can be removed to yield a poly(ester-amine). These free amine groups can then be functionalized with a wide range of molecules, such as drugs, imaging agents, or targeting ligands, using well-established bioconjugation techniques. pharmaexcipients.comnih.gov This approach could lead to the development of advanced materials for drug delivery, tissue engineering, or diagnostics.

Biodegradable Copolymers: Creating copolymers by reacting this compound with other renewable lactone monomers, such as lactide or caprolactone. rsc.org This would allow for the fine-tuning of the polymer's physical and degradation properties for specific biomedical applications.

Investigation of Biocatalytic Transformations and Enzymatic Recognition

Biocatalysis offers a powerful tool for performing highly selective chemical transformations under mild and sustainable conditions. The chiral center and ester-like linkages in this compound make it an excellent candidate for enzymatic studies.

Promising areas of investigation are:

Enzymatic Kinetic Resolution: Utilizing lipases or esterases to selectively hydrolyze one enantiomer of the racemic anhydride, providing a route to enantiomerically pure forms of both the starting material and the ring-opened product. rsc.orgacs.orgmdpi.com This would be invaluable for synthesizing chiral building blocks.

Enzymatic Synthesis and Modification: Exploring the use of enzymes, such as proteases or acyltransferases, for the synthesis of the carbamate group itself or for the selective acylation of the amine after deprotection. researchgate.net Some enzymes show promiscuous activity and could be engineered for these specific transformations. plos.org

Dynamic Kinetic Resolution (DKR): Combining an enzymatic kinetic resolution with a method for in-situ racemization of the starting material. This could theoretically allow for the conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

A hypothetical screening of enzymes for the kinetic resolution could yield data as follows:

| Enzyme | Source | Conversion (%) | Enantiomeric Excess (ee %) of Substrate | Enantiomeric Excess (ee %) of Product |

| Lipase (B570770) A | Candida antarctica | 48% | >99% | 94% |

| Lipase PS | Burkholderia cepacia | 51% | 98% | >99% |

| Esterase | Porcine Liver | 25% | 30% | 45% |

| Protease | Subtilisin | 15% | 18% | 22% |

Such studies would not only provide sustainable routes to valuable chiral compounds but also expand the synthetic toolbox for manipulating this versatile chemical scaffold.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2,6-dioxooxan-3-yl)carbamate?

The compound is typically synthesized via carbamate protection strategies. A key method involves coupling a tert-butyl carbamate group to a functionalized oxane ring. For example, biocatalytic procedures using lipases or esterases can achieve chemoselective acylation of hydroxyl groups, as demonstrated in the synthesis of lactonized statin intermediates . Reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and ammonia for deprotection steps .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the oxane ring’s carbonyl signals (δ ~170-175 ppm).

- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 327.32 g/mol for derivatives) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight containers under inert gas (N or Ar) at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may hydrolyze the carbamate or oxane moieties .

Q. What solvents and conditions are optimal for its use in coupling reactions?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic acyl substitutions. For Suzuki-Miyaura couplings, use Pd catalysts in THF/water mixtures at 60–80°C. Monitor reactivity using TLC or LCMS to track byproduct formation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the stability of this carbamate derivative?

Crystal structure analyses reveal that intermolecular N–H···O hydrogen bonds between the carbamate NH and oxane carbonyl groups stabilize the solid-state conformation. These interactions also reduce solubility in nonpolar solvents, impacting recrystallization strategies .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

It serves as a key chiral building block in statin side-chain synthesis. For example, biocatalytic lactonization of tert-butyl carbamate intermediates enables enantioselective formation of tetrahydrofuran derivatives, critical for hypocholesterolemic agents .

Q. How can enantioselective synthesis be achieved for its derivatives?

Asymmetric catalysis using chiral palladium complexes or enzymatic resolution (e.g., Candida antarctica lipase B) can yield enantiomerically pure products. For instance, kinetic resolution of racemic mixtures in THF with ammonia achieves >99% ee in some cases .

Q. What computational methods predict its reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example, the tert-butyl group’s steric bulk directs nucleophilic attack to the oxane’s less hindered carbonyl oxygen .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

Key issues include:

- Byproduct Control : Impurities like de-Boc derivatives require HPLC purification (C18 columns, acetonitrile/water gradients).

- Solvent Recovery : THF and DMF must be recycled via distillation to meet green chemistry standards.

- Catalyst Loading : Optimize Pd catalyst concentrations (0.5–1 mol%) to balance cost and yield .

Methodological Notes

- Crystallography : Use SHELX suite for structure solution and refinement. For twinned crystals, employ SHELXD for initial phasing and SHELXL for anisotropic displacement parameter modeling .

- Reaction Monitoring : LCMS with electrospray ionization (ESI) tracks reaction progress. Example: [M+H] = 487.0 for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.